molecular formula C10H15F3N4S B15174623 N-Methyl-1-{1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanamine CAS No. 958443-36-2

N-Methyl-1-{1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanamine

Cat. No.: B15174623
CAS No.: 958443-36-2
M. Wt: 280.32 g/mol
InChI Key: VBNNNNMGQWWIBN-UHFFFAOYSA-N
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Description

N-Methyl-1-{1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanamine is a complex organic compound that features a piperidine ring substituted with a thiadiazole group containing a trifluoromethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-{1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanamine typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by methylation to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-{1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-Methyl-1-{1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-Methyl-1-{1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine and thiadiazole rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-{1-[5-(trifluoromethyl)pyridin-2-yl]methanamine: Similar structure but with a pyridine ring instead of a thiadiazole ring.

    N-Methyl-1-{1-[5-(trifluoromethyl)benzyl]methanamine: Contains a benzyl group instead of a piperidine ring.

Uniqueness

N-Methyl-1-{1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanamine is unique due to the presence of both a piperidine ring and a thiadiazole ring with a trifluoromethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

958443-36-2

Molecular Formula

C10H15F3N4S

Molecular Weight

280.32 g/mol

IUPAC Name

N-methyl-1-[1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl]methanamine

InChI

InChI=1S/C10H15F3N4S/c1-14-6-7-2-4-17(5-3-7)9-16-15-8(18-9)10(11,12)13/h7,14H,2-6H2,1H3

InChI Key

VBNNNNMGQWWIBN-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCN(CC1)C2=NN=C(S2)C(F)(F)F

Origin of Product

United States

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